molecular formula C4H5N3O3 B12707888 1-Methyl-4-nitro-5-hydroxyimidazole CAS No. 73703-74-9

1-Methyl-4-nitro-5-hydroxyimidazole

Cat. No.: B12707888
CAS No.: 73703-74-9
M. Wt: 143.10 g/mol
InChI Key: AHFJNVHKYUDTAQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-hydroxyimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of nitro and hydroxy groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-5-hydroxyimidazole can be synthesized through several methods. One common approach involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized one-step synthesis methods that ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-5-hydroxyimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-methyl-4-nitro-5-oxoimidazole.

    Reduction: Formation of 1-methyl-4-amino-5-hydroxyimidazole.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitro-5-hydroxyimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-5-hydroxyimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-5-hydroxyimidazole is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73703-74-9

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

3-methyl-5-nitroimidazol-4-ol

InChI

InChI=1S/C4H5N3O3/c1-6-2-5-3(4(6)8)7(9)10/h2,8H,1H3

InChI Key

AHFJNVHKYUDTAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1O)[N+](=O)[O-]

Origin of Product

United States

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